molecular formula C20H16N2O2S2 B2685360 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034437-63-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2685360
CAS No.: 2034437-63-1
M. Wt: 380.48
InChI Key: SPCVKUJDUKCBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound belongs to the class of naphthalene-sulfonamides, a group known for its diverse biological activities and utility in probing enzyme function. The molecular structure incorporates a naphthalene-1-sulfonamide group, a common pharmacophore found in enzyme inhibitors, linked to a hybrid heteroaromatic system containing pyridine and thiophene rings. This specific architecture suggests potential for targeted protein binding. Structurally related sulfonamide compounds have been investigated as inhibitors for various enzymes. For instance, some naphthalenesulfonamides have been explored for their inhibitory action on enzymes like lysyl oxidase (LOX), a key target in cancer metastasis research . Furthermore, benzenesulfonamide analogs have demonstrated promising biological activity in models of visceral leishmaniasis, indicating the potential of the sulfonamide class in infectious disease research . The presence of both pyridine and thiophene moieties in this compound may enhance its ability to engage in key hydrogen bonding and hydrophobic interactions within enzyme active sites, a feature commonly exploited in drug discovery. This reagent is provided for research purposes to facilitate the study of enzyme inhibition, structure-activity relationships (SAR), and high-throughput screening campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-26(24,20-9-3-6-16-5-1-2-7-17(16)20)22-14-15-10-11-21-18(13-15)19-8-4-12-25-19/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCVKUJDUKCBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyridine-Thiophene Intermediate

      Starting Materials: 2-bromothiophene and 4-bromopyridine.

      Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a boronic acid derivative to form the 2-(thiophen-2-yl)pyridine intermediate.

      Conditions: The reaction is typically carried out in a solvent such as toluene or ethanol, under an inert atmosphere, at temperatures ranging from 80-100°C.

  • Sulfonamide Formation

      Starting Materials: The intermediate from the previous step and naphthalene-1-sulfonyl chloride.

      Reaction: A nucleophilic substitution reaction where the amine group of the intermediate reacts with the sulfonyl chloride.

      Conditions: This reaction is usually performed in the presence of a base such as triethylamine, at room temperature, in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents at varying temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in inert solvents like tetrahydrofuran (THF) at low temperatures.

      Products: Reduction can convert sulfonamides to amines or other reduced forms.

  • Substitution

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.

      Products: Substitution reactions can introduce new functional groups into the molecule, altering its properties.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is used as a ligand in coordination chemistry, forming complexes with metals that can be studied for their catalytic properties.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes, which can be beneficial in treating diseases.

Industry

In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system which allows for efficient charge transport.

Mechanism of Action

The mechanism by which N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic and heterocyclic components can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: Lacks the pyridine-thiophene moiety, making it less versatile in terms of biological activity.

    2-(Thiophen-2-yl)pyridine: Does not have the sulfonamide group, which is crucial for certain biological interactions.

    Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of sulfonamides but lacks the complex structure of the target compound.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of a sulfonamide group with a heterocyclic pyridine-thiophene moiety, providing a versatile scaffold for various applications in chemistry, biology, and materials science.

This compound’s distinct structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a valuable molecule for research and industrial applications.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a naphthalene sulfonamide core, which is substituted with a thiophenyl-pyridine moiety. The synthesis typically involves the reaction of naphthalene sulfonamide derivatives with thiophen-2-ylmethyl amines, yielding the target compound through a multi-step process involving crystallization and purification techniques.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various human cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
H460 (Lung Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.3Inhibition of Topoisomerase II activity
HT-29 (Colon Cancer)8.7Disruption of mitochondrial function
SMMC-7721 (Liver Cancer)9.5Modulation of cell cycle progression

The anticancer efficacy is attributed to its ability to induce apoptosis and inhibit critical enzymes involved in DNA replication and repair, such as Topoisomerase II. In particular, studies have shown that the compound can activate caspases, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus15 µg/mLBactericidal
Escherichia coli20 µg/mLBacteriostatic
Candida albicans10 µg/mLAntifungal

The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis .

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study investigated the effects of this compound in vivo using xenograft models of lung cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding caspase activation .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another research effort focused on assessing the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.